REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([C:14](N(OC)C)=[O:15])[N:11]([CH3:20])[C:10]=2[CH:21]=1>C1COCC1>[Br:5][C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([C:14](=[O:15])[CH2:1][CH3:2])[N:11]([CH3:20])[C:10]=2[CH:21]=1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
6-bromo-N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-2-carboxamide
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(N(C(=N2)C(=O)N(C)OC)C)C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. under N2 atmosphere for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (hexane/EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(N(C(=N2)C(CC)=O)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |